molecular formula C10H7N B2761270 5-Ethynyl-1H-indole CAS No. 889108-48-9

5-Ethynyl-1H-indole

Cat. No. B2761270
Key on ui cas rn: 889108-48-9
M. Wt: 141.173
InChI Key: YVQWQKBEBCPNMH-UHFFFAOYSA-N
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Patent
US07662812B2

Procedure details

A mixture of 4-(1H-indol-5-yl)-2-methyl-but-3-yn-2-ol (6.6 g, 33.1 mmol), sodiumhydride, 60% in mineral oil (0.13 g, 3.3 mmol) and anhydrous toluene (100 ml) was stirred for 5 hours at 110° C. The crude mixture was evaporated. Chromatography on silica gel with dichloromethane, 10% methanol and 1% aqueous ammonia as solvent gave the title compound. Yield 3.44 g (74%). Oil.
Name
4-(1H-indol-5-yl)-2-methyl-but-3-yn-2-ol
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]#[C:11]C(C)(O)C)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+]>C1(C)C=CC=CC=1>[C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)#[CH:11] |f:1.2|

Inputs

Step One
Name
4-(1H-indol-5-yl)-2-methyl-but-3-yn-2-ol
Quantity
6.6 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C#CC(C)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.13 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 hours at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#C)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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